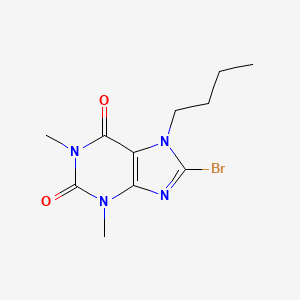
Heptanoic acid;nonanoic acid;phthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarboxylic acid, mixed heptyl and nonyl diesters, typically involves the esterification of 1,2-benzenedicarboxylic acid with a mixture of heptyl and nonyl alcohols. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
1,2-Benzenedicarboxylic acid+Heptyl alcohol+Nonyl alcohol→1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove water and unreacted alcohols, resulting in the desired ester product. The process may also involve purification steps such as filtration and recrystallization to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-benzenedicarboxylic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phthalic anhydride and other oxidation products.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and heptyl and nonyl alcohols.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Depending on the nucleophile used, various substituted products.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging materials.
Industry: Widely used in the manufacture of consumer products such as toys, food packaging, and personal care products.
Mecanismo De Acción
The mechanism of action of 1,2-benzenedicarboxylic acid, mixed heptyl and nonyl diesters, involves its interaction with biological systems. As a plasticizer, it can leach out of plastic materials and enter the environment or biological organisms. Once inside the body, it can mimic or interfere with the action of natural hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The compound can bind to estrogen receptors and alter the normal signaling pathways, affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Benzenedicarboxylic acid, diethyl ester
- 1,2-Benzenedicarboxylic acid, dibutyl ester
- 1,2-Benzenedicarboxylic acid, dioctyl ester
Uniqueness
1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, is unique due to its specific combination of heptyl and nonyl ester groups, which impart distinct physical and chemical properties. This combination allows for a balance of flexibility and durability in plastic materials, making it suitable for various industrial applications. Additionally, its potential endocrine-disrupting effects are of particular interest in scientific research, distinguishing it from other phthalates.
Propiedades
Fórmula molecular |
C24H38O8 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
heptanoic acid;nonanoic acid;phthalic acid |
InChI |
InChI=1S/C9H18O2.C8H6O4.C7H14O2/c1-2-3-4-5-6-7-8-9(10)11;9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-3-4-5-6-7(8)9/h2-8H2,1H3,(H,10,11);1-4H,(H,9,10)(H,11,12);2-6H2,1H3,(H,8,9) |
Clave InChI |
OMISUVPZAZHMSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)O.CCCCCCC(=O)O.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)








